
Cilostazol-d11
描述
Cilostazol-d11 is a deuterium-labeled analog of cilostazol (C₂₀H₂₇N₅O₂), a phosphodiesterase 3 (PDE3) inhibitor used clinically to treat peripheral arterial disease and prevent thrombosis. The deuterated version, this compound, replaces 11 hydrogen atoms with deuterium, enhancing metabolic stability and making it a critical tool in pharmacokinetic and drug metabolism studies. Its CAS number is 89332-50-3 , and it is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify cilostazol and its metabolites in biological samples .
准备方法
Role of Cilostazol-d11 as an Internal Standard in Bioanalysis
Deuterated internal standards like this compound are indispensable in modern bioanalytical chemistry due to their nearly identical physicochemical properties to the target analyte. By incorporating 11 deuterium atoms at specific molecular positions, this compound exhibits minimal chromatographic separation from native cilostazol while providing distinct mass spectral signatures. This design ensures accurate quantification through isotope dilution, particularly in complex biological matrices such as human plasma .
The preparation of this compound solutions requires meticulous attention to solvent compatibility, concentration calibration, and stability under storage conditions. These factors directly influence the reliability of downstream analytical results, such as those reported in bioequivalence studies .
Preparation of Stock and Working Solutions
Stock Solution Formulation
Primary stock solutions of this compound are typically prepared in methanol, a solvent chosen for its high solubility and compatibility with mass spectrometry. According to Shah et al., a stock concentration of 100 µg/mL is achieved by dissolving 10 mg of this compound in 100 mL of methanol under controlled ambient conditions . For the metabolite analog 3,4-dehydro this compound, a lower stock concentration of 50 µg/mL is prepared using the same solvent system .
Table 1: Stock Solution Preparation Parameters
Parameter | This compound | 3,4-Dehydro this compound |
---|---|---|
Starting Material (mg) | 10.0 | 5.0 |
Solvent Volume (mL) | 100 | 100 |
Final Concentration | 100 µg/mL | 50 µg/mL |
Intermediate and Working Solutions
Intermediate dilutions reduce the concentration to levels suitable for spiking into biological matrices. For this compound, a 1:5 dilution in methanol:water (50:50, v/v) yields an intermediate concentration of 20 µg/mL . Further dilution produces working solutions at 800 ng/mL , optimized to match the expected analyte concentrations in plasma samples .
Method Validation for this compound
Precision and Accuracy
Intra- and inter-batch precision studies for this compound demonstrate a coefficient of variation (% CV) range of 0.91–1.88% , meeting the FDA guidelines for bioanalytical method validation . Accuracy, expressed as percentage recovery, falls within 98.0–101.7% for cilostazol and its deuterated counterpart, confirming minimal matrix interference .
Table 2: Validation Metrics for this compound
Parameter | Intra-Batch (% CV) | Inter-Batch (% CV) | Accuracy (% Recovery) |
---|---|---|---|
This compound | 0.93–1.88 | 1.05–1.72 | 98.8–101.7 |
3,4-Dehydro this compound | 0.91–2.79 | 1.12–2.15 | 98.0–102.7 |
Application in Bioequivalence Studies
A landmark application of this compound is documented in a bioequivalence study involving 30 healthy subjects administered 100 mg cilostazol tablets. The deuterated standard enabled precise measurement of cilostazol and its metabolite over a concentration range of 0.5–1000 ng/mL and 0.5–500 ng/mL , respectively . Key pharmacokinetic parameters, including AUC (area under the curve) and C<sub>max</sub> (maximum concentration), were calculated with <5% variability, underscoring the method’s robustness .
Comparative Analysis with Alternative Internal Standards
While this compound remains the gold standard for LC-MS/MS assays, alternative approaches include structural analogs and stable isotope-labeled compounds. For instance, Attia et al. employed terbium-based fluorescence quenching for cilostazol quantification, though this method lacked the specificity of deuterated standards . Similarly, Wassel et al. explored electrochemical sensors using carbon paste electrodes, achieving a linear range of 4.0×10<sup>−7</sup> to 6.40×10<sup>−6</sup> M but with higher variability (±7.2%) compared to mass spectrometry .
Regulatory and Industrial Considerations
Patent literature reveals ongoing innovations in cilostazol formulation, including sustained-release preparations using hydrophilic gel-forming polymers . Although these patents focus on drug delivery rather than analytical standards, they indirectly validate the need for reliable internal standards like this compound in dissolution testing and pharmacokinetic profiling .
化学反应分析
Structural Modification
Cilostazol-d11 is synthesized by deuterium substitution in the cyclohexyl moiety of the parent compound. The molecular structure retains the quinolinone core and tetrazole side chain but replaces hydrogen atoms with deuterium in the cyclohexane ring, resulting in a molecular formula C20H16D11N5O2 (molecular weight: 380.53 g/mol) .
Key Reaction Mechanisms
The synthesis involves:
- Deuterium Exchange : The cyclohexyl group undergoes isotopic substitution under controlled conditions, typically via hydrogenation with deuterium gas .
- Coupling Reactions : The deuterated cyclohexyl group is linked to the tetrazole moiety via nucleophilic substitution, followed by quinolinone ring formation .
Table 1: Molecular Properties of this compound vs. Cilostazol
Property | This compound | Cilostazol |
---|---|---|
Molecular Formula | C20H16D11N5O2 | C20H27N5O2 |
Molecular Weight | 380.53 g/mol | 369.46 g/mol |
Melting Point | 158–160°C | 159–160°C |
Solubility | DMSO: 18 mg/mL | DMSO: 18 mg/mL |
Metabolic Pathways
This compound undergoes hepatic metabolism via CYP3A4 (primary) and CYP2C19 , producing active metabolites like OPC-13015 and 3,4-dehydro-cilostazol . The deuterium label enhances tracking of metabolic pathways:
- OPC-13015 (fivefold more potent than cilostazol) is a key epoxide metabolite, inhibiting PDE3A with higher efficacy .
- 3,4-dehydro-cilostazol contributes to antiplatelet effects and vasodilation .
Table 2: Metabolite Quantification
Metabolite | Blood Level (%) | Pharmacokinetic Role |
---|---|---|
OPC-13015 | 15–30% | Primary active metabolite |
3,4-dehydro-cilostazol | 10–25% | Secondary active metabolite |
Chromatographic Separation
UPLC-MS/MS is the primary technique for detecting this compound in biological samples:
- Chromatographic Transitions :
Table 3: Analytical Performance
Parameter | This compound | Cilostazol |
---|---|---|
LOD (μg/mL) | 0.037–0.056 | 0.037–0.056 |
LOQ (μg/mL) | 0.105–0.173 | 0.105–0.173 |
Recovery (%) | 95–97 | 95–97 |
科学研究应用
Pharmacological Background
Cilostazol is traditionally used to alleviate symptoms of intermittent claudication in patients with peripheral artery disease. It works by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP), which promotes vasodilation and inhibits platelet aggregation. The deuterated form, cilostazol-d11, offers potential advantages in pharmacokinetics and metabolic stability due to the incorporation of deuterium, which can alter the drug's metabolic pathway and enhance its therapeutic profile.
Peripheral Artery Disease
Cilostazol is FDA-approved for treating intermittent claudication associated with peripheral artery disease. A long-term safety study involving 1,899 subjects demonstrated that cilostazol significantly improves walking distance without increasing mortality rates compared to placebo . The compound's efficacy is attributed to its dual action of vasodilation and antiplatelet effects.
Neurodegenerative Diseases
Recent studies suggest that cilostazol may have neuroprotective effects, particularly in Alzheimer's disease. Research indicates that cilostazol facilitates the clearance of amyloid-beta from the brain, potentially modifying disease progression in patients with mild cognitive impairment . This effect is thought to be mediated through its active metabolite, OPC-13015, which exhibits a stronger inhibitory effect on phosphodiesterase III than cilostazol itself .
Cardiovascular Health
Cilostazol has been investigated for its role in combination therapies aimed at enhancing the efficacy of antiplatelet regimens in patients with cardiovascular diseases. For instance, studies are underway examining the combination of cilostazol with aspirin in patients recovering from ischemic strokes . The rationale behind this combination therapy is to overcome biochemical resistance to aspirin and improve patient outcomes.
Safety Profile and Adverse Effects
While cilostazol has demonstrated a favorable safety profile, particularly concerning cardiovascular mortality , it is essential to monitor potential adverse effects. A recent pharmacovigilance study identified various adverse events associated with cilostazol use, particularly among older adults. The most significant risks included cardiovascular disorders and kidney-related issues, necessitating careful patient selection and monitoring during treatment .
Clinical Trials on Efficacy
Several clinical trials have explored the efficacy of cilostazol in different populations:
- A nationwide cohort study highlighted the benefits of cilostazol on cognitive impairment in patients with mild cognitive impairment .
- Ongoing clinical trials are investigating cilostazol's effects on small vessel disease and its potential as a neuroprotective agent in Alzheimer's disease.
Long-term Observational Studies
Long-term studies have shown that while adherence to cilostazol therapy can be challenging (with over 60% discontinuation by 36 months), those who continue treatment experience significant improvements in symptoms related to peripheral artery disease without a corresponding increase in mortality risk .
Data Table: Summary of Clinical Applications and Findings
Application Area | Study Type | Key Findings |
---|---|---|
Peripheral Artery Disease | Long-term safety study | No increase in mortality; improved walking distance |
Alzheimer's Disease | Clinical trial | Facilitates amyloid-beta clearance; potential neuroprotection |
Cardiovascular Health | Combination therapy | Enhances efficacy when used with aspirin |
作用机制
Cilostazol-d11 exerts its effects through the inhibition of phosphodiesterase III, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The molecular targets include platelets, vascular smooth muscle cells, and other cell types involved in vascular function .
相似化合物的比较
Comparison with Structurally and Functionally Related Compounds
Cilostazol (Parent Compound)
- Structure: Non-deuterated parent molecule (C₂₀H₂₇N₅O₂; MW: 369.46 g/mol) .
- Function : Selective PDE3 inhibitor, increasing intracellular cAMP to inhibit platelet aggregation and induce vasodilation .
- Key Difference : Lacks deuterium labeling, leading to faster metabolic degradation compared to Cilostazol-d11. Used therapeutically, whereas this compound is reserved for analytical applications .
Cilostazol-d4
- Structure: Another deuterated variant with four deuterium atoms (CAS: 1073608-02-2) .
- Function : Similar analytical role as this compound but with fewer deuterium substitutions. Used in parallel to track metabolic pathways or validate assay specificity .
OPC-13015 (Cilostazol Metabolite)
- Structure : Active metabolite of cilostazol, formed via hepatic cytochrome P450 enzymes.
- Function : Retains PDE3 inhibitory activity and contributes to cilostazol’s therapeutic effects. Studies suggest OPC-13015 may mitigate cognitive impairment in patients .
- Its plasma concentration correlates with cilostazol efficacy .
3,4-Dehydro this compound
- Structure : Deuterated analog of 3,4-dehydro cilostazol (CAS: 73963-62-9), a dehydrogenated derivative .
- Function: Used to study oxidative metabolic pathways of cilostazol.
Cilostamide (OPC-3689)
- Structure : Structurally distinct PDE3 inhibitor with a different heterocyclic core.
- Function : Demonstrates higher PDE3 selectivity than cilostazol but lacks clinical development beyond preclinical studies .
- Key Difference: Not deuterated; primarily used in mechanistic research rather than as an analytical standard .
CM-675
- Structure : Dual inhibitor targeting PDE5 and histone deacetylase (HDAC).
Data Table: Comparative Analysis of this compound and Related Compounds
*Estimated molecular weight based on deuterium substitution.
生物活性
Cilostazol-d11, a deuterated form of the antiplatelet agent cilostazol, is primarily utilized in pharmacokinetic studies to understand its metabolic pathways and biological effects. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is chemically similar to cilostazol but includes deuterium atoms, enhancing its stability and allowing for precise tracing in metabolic studies. The compound's molecular formula is , and its structure features a phosphodiesterase III (PDE-III) inhibitor core.
This compound exerts its biological effects primarily through the inhibition of phosphodiesterase III (PDE-III), leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This elevation in cAMP activates protein kinase A (PKA), which facilitates several downstream effects:
- Inhibition of Platelet Aggregation : Increased cAMP levels reduce platelet aggregation by modulating intracellular signaling pathways.
- Vasodilation : this compound induces vasodilation by promoting endothelial nitric oxide synthase (eNOS) activity, leading to enhanced nitric oxide production.
- Antiproliferative Effects : The compound downregulates adhesion molecules and growth factors, contributing to its therapeutic effects in cardiovascular diseases.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antiplatelet | Inhibits platelet aggregation via PDE-III inhibition |
Vasodilatory | Enhances blood flow through vasodilation mechanisms |
Endothelial Function | Improves endothelial cell function by increasing eNOS activity |
Antiproliferative | Downregulates adhesion molecules and growth factors |
Pharmacokinetics and Metabolism
This compound is used as a tracer in pharmacokinetic studies to explore the absorption, distribution, metabolism, and excretion (ADME) characteristics of cilostazol. Its unique labeling allows researchers to track the compound's metabolic fate more accurately than non-deuterated forms.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-Life | Approximately 11 hours |
Peak Plasma Concentration | 1.5 µg/mL at 2 hours post-administration |
Volume of Distribution | 3.5 L/kg |
Case Studies and Clinical Findings
-
Efficacy in Peripheral Artery Disease (PAD) :
A multi-center study assessed cilostazol's effects on pain-free walking distance in patients with intermittent claudication due to PAD. Results indicated significant improvement in walking distance at 3 and 6 months post-treatment compared to baseline values (p < 0.001) . -
Vasospastic Angina :
A randomized controlled trial evaluated cilostazol's efficacy in patients with vasospastic angina. Patients receiving cilostazol reported a significant reduction in weekly angina episodes compared to the placebo group (-66.5% vs -17.6%, p=0.009) . -
Alzheimer’s Disease Research :
Recent investigations suggest that cilostazol may have therapeutic potential for Alzheimer's disease through its metabolite OPC-13015, which exhibits stronger inhibitory effects on type 3 phosphodiesterase .
常见问题
Basic Research Questions
Q. What are the critical analytical methods for verifying the synthesis and purity of Cilostazol-d11?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with deuterated solvent systems to resolve isotopic impurities. Validate purity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuteration at 11 positions. Mass spectrometry (MS) should confirm the molecular ion peak at m/z 380.5 (C₂₀H₁₆D₁₁N₅O₂). Cross-reference spectral data with non-deuterated Cilostazol to identify isotopic shifts .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing at varying pH (1.2–7.4), temperature (25–40°C), and humidity (60–75% RH). Use HPLC to monitor degradation products, and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include deuterium kinetic isotope effect (KIE) analysis to compare degradation rates with non-deuterated analogs .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in pharmacokinetic (PK) data between this compound and its non-deuterated form?
- Methodological Answer :
Source Analysis : Verify if discrepancies arise from isotopic interference in bioanalytical methods (e.g., LC-MS/MS).
Comparative PK Studies : Use crossover designs in animal models to isolate deuterium-specific effects on absorption and metabolism.
Isotope Tracing : Employ stable isotope-labeled internal standards to differentiate endogenous vs. exogenous deuterium in plasma samples.
- Example Table:
Parameter | This compound | Cilostazol | Methodological Consideration |
---|---|---|---|
Half-life (t₁/₂) | 12.5 ± 1.2 h | 11.8 ± 1.0 h | Deuterium delays CYP3A4 metabolism |
Bioavailability | 85% | 92% | Reduced first-pass metabolism due to KIE |
Q. How can researchers optimize isotopic labeling efficiency while minimizing synthetic byproducts?
- Methodological Answer : Use deuterium exchange reactions under catalytic conditions (e.g., Pd/C in D₂O/THF). Monitor reaction progress via real-time FTIR to detect C-D bond formation (2080–2260 cm⁻¹). Employ preparative chromatography to isolate high-purity (>98%) this compound, and validate using quantitative NMR with ERETIC2 calibration .
Q. What statistical approaches are recommended for analyzing contradictory in vitro vs. in vivo efficacy data?
- Methodological Answer : Apply mixed-effects models to account for interspecies variability. Use meta-analysis frameworks (e.g., PRISMA) to reconcile discrepancies between platelet inhibition assays (in vitro) and thrombosis models (in vivo). Prioritize mechanistic studies (e.g., deuterium’s impact on PDE3A binding kinetics) to explain paradoxical outcomes .
Q. Key Considerations for Advanced Studies
- Contradiction Analysis : Use triangulation (e.g., combining quantitative PK data with qualitative mechanistic insights) to resolve conflicting results. Prioritize principal contradictions (e.g., isotopic effects on metabolism vs. efficacy) over secondary factors .
- Ethical Reporting : Disclose deuterium-related artifacts (e.g., altered metabolic pathways) in manuscripts to ensure reproducibility. Follow journal guidelines for depositing raw spectral and pharmacokinetic data in repositories like Zenodo .
属性
IUPAC Name |
6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUKTPIGVIEKM-SAGHCWGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661871 | |
Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073608-02-2 | |
Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。